2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate is an organic compound with a complex structure It is characterized by the presence of hydroperoxy, octanoyloxy, and ethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate typically involves multiple steps. One common method includes the esterification of octanoic acid with ethylene glycol, followed by the introduction of a hydroperoxy group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous reactors and advanced purification techniques ensures high yield and purity. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate can undergo various chemical reactions, including:
Oxidation: The hydroperoxy group can be oxidized to form peroxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the hydroperoxy group to hydroxyl or other reduced forms.
Substitution: The ethoxy and octanoyloxy groups can participate in substitution reactions, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and transesterification reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield peroxides, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cellular signaling.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of antioxidant activity.
Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate involves its interaction with molecular targets such as enzymes and cellular membranes. The hydroperoxy group can participate in redox reactions, influencing oxidative stress pathways and cellular signaling. The compound’s ester groups may also interact with lipid membranes, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Hydroperoxy-2-octanoyloxyethoxy)ethyl octanoate
- Decanoic acid, 2-hydroxy-3-[(1-oxooctyl)oxy]propyl ester
Uniqueness
2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
65130-97-4 |
---|---|
Molekularformel |
C20H38O7 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
2-(1-hydroperoxy-2-octanoyloxyethoxy)ethyl octanoate |
InChI |
InChI=1S/C20H38O7/c1-3-5-7-9-11-13-18(21)24-15-16-25-20(27-23)17-26-19(22)14-12-10-8-6-4-2/h20,23H,3-17H2,1-2H3 |
InChI-Schlüssel |
ZXDFANCYTAIVGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OCCOC(COC(=O)CCCCCCC)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.